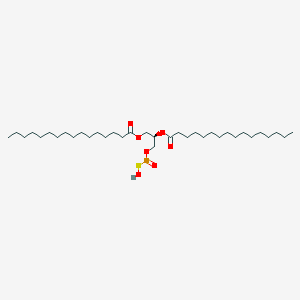
Thion-dppa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thion-dppa, also known as this compound, is a useful research compound. Its molecular formula is C35H68O7PS+ and its molecular weight is 664 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Drug Delivery Systems
Thion-dppa has been explored extensively in the development of liposomal drug delivery systems. Its role as a phospholipid prodrug conjugate enhances the solubility and bioavailability of hydrophobic chemotherapeutic agents.
Case Study: Liposomal Formulations
A study demonstrated the use of DPPA in formulating pegylated liposomes for targeted drug delivery to cancer cells. The liposomes were conjugated with trastuzumab to target HER2-positive cancer cells effectively. The physicochemical properties of liposomes prepared with DPPA were evaluated, showing promising results:
| Phospholipid | Before Conjugation (Radius nm) | After Conjugation (Radius nm) | Zeta Potential (mV) |
|---|---|---|---|
| DPPA | 89.8 ± 1.64 | 108.2 ± 0.96 | -27.8 ± 0.62 |
The study highlighted that ultrasound could trigger the release of drugs from these liposomes, enhancing localized therapeutic effects while minimizing systemic toxicity .
Synthetic Methodologies
This compound is utilized in various synthetic pathways, particularly in azidation reactions and the synthesis of complex organic molecules.
Case Study: Azidation Reactions
In a method involving the azidation of polyesters using this compound, researchers achieved functionalization of hydroxyl groups to create water-soluble azidopolyesters. This method demonstrated a high yield and efficiency, showcasing this compound's utility in modifying polymer properties for enhanced functionality .
Table: Reaction Conditions and Yields
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Azidation of Polyesters | DPPA-DBU method | 64 |
| Synthesis of Triazole Derivatives | Various alkynes with CuSO4 | 51-89 |
These reactions illustrate this compound's versatility as a reagent in organic synthesis, enabling the formation of complex structures .
Photochemical Applications
This compound has been investigated for its photochemical properties, particularly in ultrafast spectroscopy studies.
Case Study: Ultrafast Spectroscopy
Research involving ultrafast pump-probe measurements showed that this compound exhibits unique vibrational coupling characteristics when subjected to infrared spectroscopy. This property is crucial for understanding reaction dynamics in photochemical processes and could lead to advancements in photonic materials .
Propiedades
Número CAS |
106249-23-4 |
|---|---|
Fórmula molecular |
C35H68O7PS+ |
Peso molecular |
664 g/mol |
Nombre IUPAC |
[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxysulfanyl-oxophosphanium |
InChI |
InChI=1S/C35H67O7PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)40-31-33(32-41-43(38)44-39)42-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/p+1/t33-/m1/s1 |
Clave InChI |
KWNSHHYCPJCAQJ-MGBGTMOVSA-O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO[P+](=O)SO)OC(=O)CCCCCCCCCCCCCCC |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[P+](=O)SO)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(CO[P+](=O)SO)OC(=O)CCCCCCCCCCCCCCC |
Sinónimos |
1,2-dipalmitoyl glycero-3-thiophosphate thion-DPPA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















